molecular formula C16H20N4O2S B2987170 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896338-27-5

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2987170
CAS No.: 896338-27-5
M. Wt: 332.42
InChI Key: DSILRDSPSLODKE-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound that belongs to the class of pyridotriazinones This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core, a methyl group at the 9th position, and a sulfanyl group linked to an azepan-1-yl-2-oxoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and aldehydes or ketones.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, often using thiolating agents like thiourea.

    Linking the Azepan-1-yl-2-oxoethyl Moiety: This step involves the reaction of the sulfanyl group with an azepan-1-yl-2-oxoethyl precursor, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyridotriazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions, depending on the desired substitution pattern.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Possible applications in materials science, particularly in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit or modulate the activity of certain proteins, potentially through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(piperidin-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but with a piperidine ring instead of an azepane ring.

    2-{[2-(morpholin-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Contains a morpholine ring instead of an azepane ring.

Uniqueness

The presence of the azepan-1-yl-2-oxoethyl moiety in 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one distinguishes it from similar compounds, potentially conferring unique biological or chemical properties. This structural feature may influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-7-6-10-20-14(12)17-15(18-16(20)22)23-11-13(21)19-8-4-2-3-5-9-19/h6-7,10H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSILRDSPSLODKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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